H-D-Cys(trt)-otbu hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

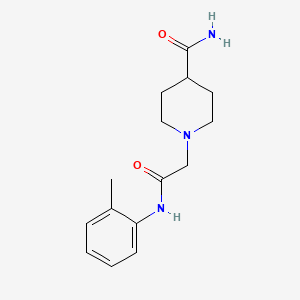

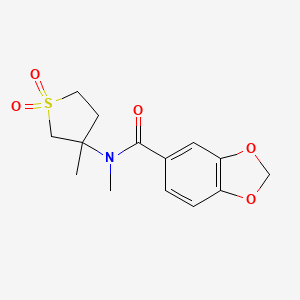

H-D-Cysteine(trityl)-tert-butyl ester hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The trityl and tert-butyl ester groups serve as protective groups, enhancing the stability and solubility of the compound.

Wissenschaftliche Forschungsanwendungen

H-D-Cysteine(trityl)-tert-butyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.

Biology: Studied for its role in protein folding and stability, as well as its involvement in redox reactions.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.

Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes

Safety and Hazards

The safety data sheet for a similar compound, H-D-Cys(Trt)-OH, indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use appropriate protective equipment when handling this compound .

Wirkmechanismus

Target of Action

H-D-Cys(Trt)-OtBu HCl is a derivative of the amino acid cysteine . The primary targets of this compound are proteins that contain cysteine residues. Cysteine plays a crucial role in protein structure and function due to its ability to form disulfide bonds, contributing to the stability of the protein structure .

Mode of Action

The compound interacts with its targets through the process of peptide synthesis . The trityl (Trt) group in this compound serves as a protective group for the cysteine’s sulfhydryl group during the synthesis process . This protection is crucial to prevent unwanted reactions and maintain the integrity of the cysteine residue . The OtBu group is also a protecting group for the carboxyl function of the amino acid .

Biochemical Pathways

The compound is primarily involved in the biochemical pathway of protein synthesis, specifically in the phase of peptide chain elongation . The presence of this compound ensures the correct incorporation of cysteine residues into the growing peptide chain . The downstream effects include the formation of proteins with correct structures and functions.

Result of Action

The molecular effect of this compound’s action is the successful incorporation of cysteine residues into proteins . On a cellular level, this results in the production of functional proteins that can carry out their respective roles in the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Cysteine(trityl)-tert-butyl ester hydrochloride typically involves the protection of the cysteine amino acid. The process begins with the protection of the sulfhydryl group of cysteine using a trityl chloride reagent in the presence of a base such as N,N-diisopropylethylamine. This reaction is carried out in an anhydrous solvent like N,N-dimethylformamide. The resulting product is then subjected to esterification using tert-butyl alcohol and a coupling reagent like dicyclohexylcarbodiimide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of H-D-Cysteine(trityl)-tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Cysteine(trityl)-tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfhydryl group can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to sulfhydryl groups.

Substitution: The protective groups can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Acidic conditions using trifluoroacetic acid for deprotection of the trityl group

Major Products

Oxidation: Formation of cystine derivatives.

Reduction: Regeneration of free cysteine.

Substitution: Deprotected cysteine ready for further reactions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Cysteine(trityl)-OH: Another cysteine derivative used in peptide synthesis with a different protective group.

Boc-Cysteine(trityl)-OH: Similar to H-D-Cysteine(trityl)-tert-butyl ester hydrochloride but with a different ester group.

Ac-Cysteine(trityl)-OH: Acetyl-protected cysteine derivative used in various chemical reactions

Uniqueness

H-D-Cysteine(trityl)-tert-butyl ester hydrochloride is unique due to its combination of protective groups, which provide enhanced stability and solubility. This makes it particularly useful in complex peptide synthesis and industrial applications where high purity and yield are essential .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-amino-3-tritylsulfanylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOWWSICTUFREA-GNAFDRTKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2798849.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(pyridin-2-yloxy)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2798852.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)

![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine](/img/structure/B2798859.png)

![N-(4-fluorophenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2798860.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2798863.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2798867.png)